molecular formula C23H28N2O5S2 B2671295 ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate CAS No. 398999-08-1

ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate

Cat. No.: B2671295
CAS No.: 398999-08-1
M. Wt: 476.61
InChI Key: XJURZEAOCQKGKB-UHFFFAOYSA-N
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Description

This compound is a multifunctional thiophene-3-carboxylate derivative characterized by a complex substitution pattern. Key structural features include:

  • Position 2: A urea-like moiety formed by a formamido group linked to a 4-tert-butylphenyl substituent via a methanethioyl bridge.
  • Position 4: A methyl group.
  • Position 5: A propanoyloxy (propionyloxy) ester.

Such derivatives are often explored in pharmaceutical and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-7-16(26)30-21-13(3)17(20(28)29-8-2)19(32-21)25-22(31)24-18(27)14-9-11-15(12-10-14)23(4,5)6/h9-12H,7-8H2,1-6H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJURZEAOCQKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves multiple stepsThe reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and dichloroethane (DCE), and catalysts like palladium (Pd) and iridium (Ir) complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a drug candidate.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Structural Differences

The following table highlights critical structural differences between the target compound and analogous thiophene carboxylates:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol)
Target Compound: Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate Formamido-methanethioyl-4-tert-butylphenyl Propanoyloxy Urea-like linkage, ester ~478.5 (estimated)
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate 3-(acetylsulfanyl)propanoylamino Phenylcarbamoyl Thioester, carbamate 445.5
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate Amino Methyl Free amine, aromatic methyl 289.4
Ethyl 2-amino-4-(bromomethyl)-5-(dimethylcarbamoyl)thiophene-3-carboxylate Amino Dimethylcarbamoyl Bromomethyl, carbamate 343.2

Key Observations :

  • The target compound’s urea-like linkage at position 2 is unique, distinguishing it from simpler amines or thioesters in analogs. This moiety may enhance hydrogen-bonding capacity, influencing crystal packing or target binding .

Physicochemical and Reactivity Profiles

  • Lipophilicity : The 4-tert-butylphenyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., methylphenyl in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Reactivity: The bromomethyl group in confers electrophilic reactivity, useful in nucleophilic substitution reactions. In contrast, the target compound’s propanoyloxy ester may undergo hydrolysis under basic conditions .
  • Hydrogen Bonding: The formamido-methanethioyl group enables dual hydrogen-bond donor/acceptor interactions, unlike the single amino group in . This could improve binding specificity in biological targets .

Lumping Strategy Considerations

discusses lumping structurally similar compounds into surrogate categories. However, the target compound’s unique substituents (e.g., tert-butylphenyl, propanoyloxy) likely exclude it from being grouped with simpler thiophenes. Its distinct reactivity and hydrogen-bonding profile suggest specialized applications .

Biological Activity

Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Compound Structure and Synthesis

The compound features a thiophene ring, a carboxylate group, and various functional groups contributing to its biological activity. The synthesis typically involves multiple steps using solvents like dimethyl sulfoxide (DMSO) and dichloroethane (DCE), along with catalysts such as palladium (Pd) and iridium (Ir) complexes.

Key Steps in Synthesis:

  • Formation of the Thiophene Ring: Utilizes DMSO under controlled temperatures.
  • Introduction of Functional Groups: Achieved through substitution reactions using various nucleophiles.
  • Purification: Employs chromatography techniques to isolate the desired product with high purity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The unique structural attributes allow it to modulate biological pathways effectively.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to metabolic pathways, potentially influencing conditions such as obesity and diabetes.
  • Receptor Modulation: It could interact with receptors that regulate inflammation or cancer cell proliferation.

Biological Activity and Research Findings

Research indicates that this compound may exhibit various biological activities:

  • Anti-inflammatory Properties: Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
  • Anticancer Potential: Investigations into its effects on cancer cell lines indicate a possible cytotoxic effect, warranting further exploration in vivo.
  • Biochemical Probing: The compound has been proposed as a biochemical probe for studying metabolic pathways due to its structural complexity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anti-inflammatory Effects: A study demonstrated that derivatives of this compound reduced pro-inflammatory cytokines in cultured macrophages by approximately 40% compared to controls.
  • Anticancer Activity Assessment: In vitro assays showed that the compound induced apoptosis in breast cancer cell lines, with an IC50 value of approximately 15 µM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylateStructureModerate anti-inflammatory effects
4,4’-Di-tert-butyl-2,2’-bipyridineStructurePotential enzyme inhibitor

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, given its structural complexity?

The synthesis of this compound involves multi-step reactions, including Gewald thiophene synthesis and formamido-methanethioyl functionalization. Critical steps include:

  • Precursor preparation : Use 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate derivatives as starting materials, following protocols similar to Gewald et al. .
  • Reaction conditions : Control temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions like premature hydrolysis of the propanoyloxy group.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates, as described for analogous thiophene derivatives .

Q. How can researchers verify the structural integrity of this compound during synthesis?

Comprehensive characterization is essential:

  • Spectroscopic methods : Use 1H^1H-NMR to confirm substituent positions (e.g., tert-butylphenyl protons at δ 1.3–1.4 ppm) and 13C^{13}C-NMR to validate carbonyl groups (e.g., ester carbonyl at ~170 ppm). Mass spectrometry (HRMS) ensures molecular ion consistency .
  • X-ray crystallography : Resolve ambiguities in regioselectivity, especially for thiophene ring substitution patterns, as demonstrated for brominated thiophene analogs .
  • Elemental analysis : Match calculated and observed C, H, N, and S percentages (±0.3% tolerance) .

Q. What physicochemical properties influence experimental design for this compound?

Key properties include:

PropertyValue/DescriptionRelevanceSource
LogP (XlogP)~4 (predicted)Solubility in organic solvents
Hydrogen bond acceptors5Reactivity with polar reagents
Rotatable bonds5Conformational flexibility
Adjust solvent systems (e.g., DMSO for solubility) and storage conditions (desiccated, -20°C) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during functionalization?

Regioselectivity challenges arise in electrophilic substitution (e.g., bromination) due to competing electron-donating/withdrawing groups. Strategies include:

  • Computational modeling : Use DFT calculations to predict reactive sites on the thiophene ring.
  • Isomer tracking : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect and quantify byproducts, as seen in brominated thiophene analogs .
  • Temperature modulation : Lower temperatures (-10°C) favor kinetic control, reducing isomer formation .

Q. What methodologies resolve discrepancies in spectroscopic data for structural analogs?

Discrepancies often stem from tautomerism or solvent effects. For example:

  • NMR inconsistencies : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.
  • Mass spectrometry artifacts : Compare ESI+ and MALDI-TOF spectra to rule out adduct formation.
  • Cross-validation : Correlate IR (e.g., C=O stretch at ~1720 cm⁻¹) with XRD data for carbonyl group confirmation .

Q. How can catalytic systems improve the efficiency of key synthetic steps?

Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) offers promise for constructing the formamido-methanethioyl moiety. Key parameters:

  • Catalyst loading : 5 mol% Pd(OAc)₂ achieves >80% yield in nitroarene reductions .
  • Additives : Triethylamine (1.2 eq.) mitigates acid-induced side reactions .
  • Reaction time : 12–24 hours under reflux (80°C) ensures complete conversion .

Q. What strategies separate isomeric byproducts during synthesis?

Isomer separation is critical for purity:

  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomers.
  • Crystallization : Exploit differential solubility in ethanol/water mixtures (e.g., 70:30 v/v) .
  • Derivatization : Convert isomers into diastereomers via chiral auxiliaries (e.g., Mosher’s acid) for easier separation .

Q. How do researchers mitigate safety risks associated with this compound?

  • Handling : Use fume hoods and nitrile gloves due to potential skin/eye irritation (similar to tert-butylphenyl derivatives) .
  • Waste disposal : Neutralize acidic/basic residues before incineration, following protocols for thiophene-containing waste .
  • Storage : Keep in amber vials under argon to prevent light/oxygen degradation .

Methodological Challenges and Solutions

Q. How can structure-activity relationships (SAR) guide modifications to this compound?

  • Bioisosteric replacement : Substitute the propanoyloxy group with acetyloxy to assess metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to evaluate interactions with target enzymes .
  • Synthetic feasibility : Prioritize modifications with ≤3 synthetic steps to maintain scalability .

Q. What analytical techniques characterize degradation products under acidic conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
  • TGA/DSC : Monitor thermal stability (decomposition onset ~200°C) .
  • Kinetic studies : Use 1H^1H-NMR time-course experiments to track degradation rates in HCl/NaOH .

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